molecular formula C26H29FN4O B11279746 1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide

1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide

Cat. No.: B11279746
M. Wt: 432.5 g/mol
InChI Key: RGKPEDVSPZJAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a complex structure that includes a fluorophenyl group, a pyridazinyl ring, and a piperidine carboxamide moiety, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide typically involves multiple steps:

  • Formation of the Pyridazinyl Intermediate: : The initial step often involves the synthesis of the pyridazinyl intermediate. This can be achieved by reacting 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine, which is then cyclized with a suitable dicarbonyl compound to yield the pyridazinyl ring.

  • Piperidine Derivative Synthesis: : The next step involves the preparation of the piperidine derivative. This can be done by reacting 4-phenylbutan-2-one with piperidine under acidic or basic conditions to form the corresponding piperidine derivative.

  • Coupling Reaction: : The final step is the coupling of the pyridazinyl intermediate with the piperidine derivative. This is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmacology: Researchers explore its pharmacokinetic and pharmacodynamic properties to assess its suitability as a drug candidate.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. For example, it could inhibit an enzyme involved in a disease pathway or activate a receptor to produce a desired biological response.

Comparison with Similar Compounds

Similar Compounds

    1-[6-(3-Fluorophenyl)pyridazin-3-YL]piperidine-4-carboxylic acid: This compound shares a similar pyridazinyl and fluorophenyl structure but lacks the N-(4-phenylbutan-2-YL) group.

    1-[6-(4-Chlorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

1-[6-(4-Fluorophenyl)pyridazin-3-YL]-N-(4-phenylbutan-2-YL)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the fluorine atom can influence its binding affinity and metabolic stability, making it a valuable compound for further research.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H29FN4O

Molecular Weight

432.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C26H29FN4O/c1-19(7-8-20-5-3-2-4-6-20)28-26(32)22-15-17-31(18-16-22)25-14-13-24(29-30-25)21-9-11-23(27)12-10-21/h2-6,9-14,19,22H,7-8,15-18H2,1H3,(H,28,32)

InChI Key

RGKPEDVSPZJAJS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.